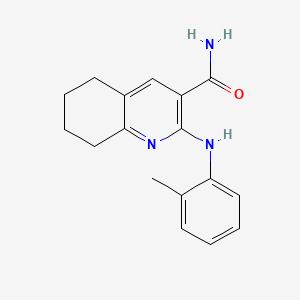
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- is a chemical compound with the molecular formula C17H19N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-methylaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Synthetic Route: The quinoline is first functionalized to introduce the carboxamide group. This is followed by the reduction of the quinoline ring to form the tetrahydroquinoline structure.
Análisis De Reacciones Químicas
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a selective inhibitor of ATM kinase, it has potential therapeutic applications in treating diseases related to DNA damage and repair mechanisms.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets:
ATM Kinase Inhibition: The compound selectively inhibits ATM kinase, a key enzyme involved in the DNA damage response pathway.
Molecular Targets: By inhibiting ATM kinase, the compound interferes with the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Pathways Involved: The inhibition of ATM kinase affects various downstream signaling pathways involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- can be compared with other quinoline derivatives:
Similar Compounds: Other quinoline carboxamides, such as 3-quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of the 2-methylphenylamino group in 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- imparts unique properties, such as selective ATM kinase inhibition, which may not be observed in other similar compounds
Propiedades
Número CAS |
117052-08-1 |
|---|---|
Fórmula molecular |
C17H19N3O |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-(2-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-6-2-4-8-14(11)19-17-13(16(18)21)10-12-7-3-5-9-15(12)20-17/h2,4,6,8,10H,3,5,7,9H2,1H3,(H2,18,21)(H,19,20) |
Clave InChI |
MBOACEBEOXFQMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


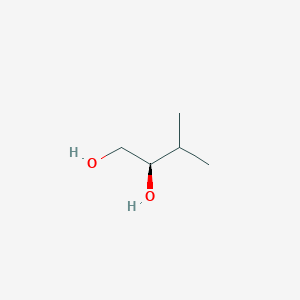
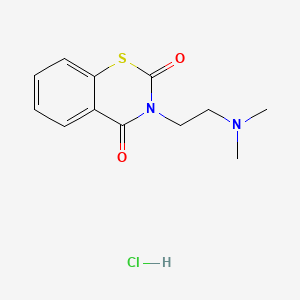
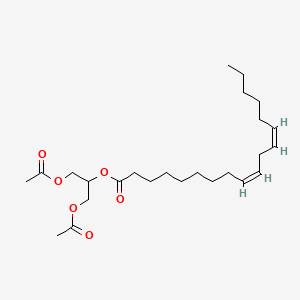
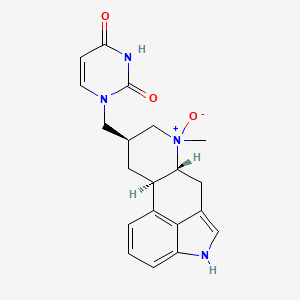
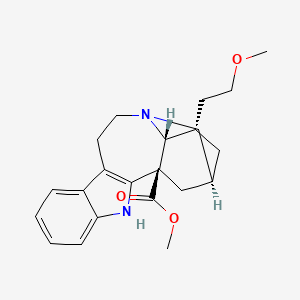
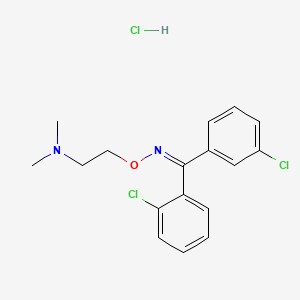
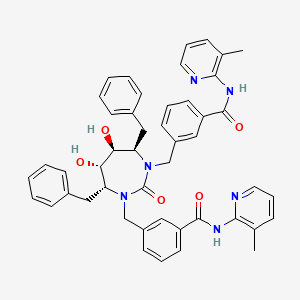
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
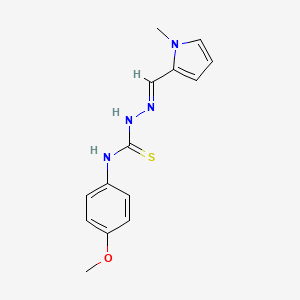
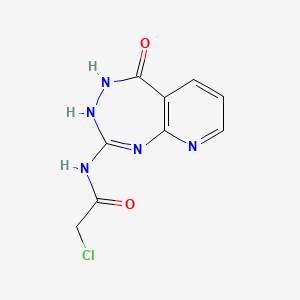
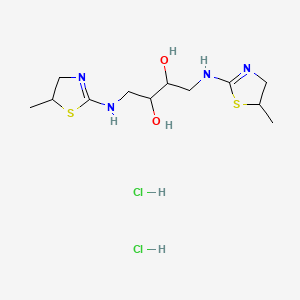
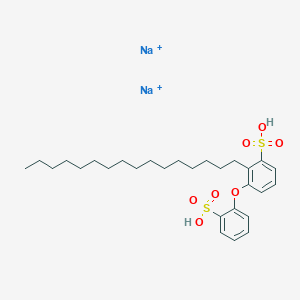

![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
